4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
CAS No.: 1032943-41-1
Cat. No.: VC2928071
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1032943-41-1 |
|---|---|
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 4-bromo-1-methylpyrazolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C7H6BrN3/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,1H3 |
| Standard InChI Key | JKJHQTNGESACSE-UHFFFAOYSA-N |
| SMILES | CN1C2=CN=CC(=C2C=N1)Br |
| Canonical SMILES | CN1C2=CN=CC(=C2C=N1)Br |
Introduction
Chemical Structure and Identification
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3 . This compound belongs to the pyrazolo[3,4-c]pyridine family, characterized by a fused ring system comprising a pyrazole and a pyridine ring. The structure features a bromine atom at the 4-position and a methyl group attached to the N-1 position of the pyrazole ring . The structural characteristics of this compound make it particularly valuable in various chemical and pharmaceutical applications, especially in fragment-based drug discovery where such heterocyclic scaffolds serve as starting points for developing biologically active molecules .
Structural Identifiers
The compound can be identified through various systematic chemical notations and registry numbers that facilitate its precise identification in chemical databases and literature.
| Identifier Type | Value |
|---|---|
| CAS Number | 1032943-41-1 |
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 g/mol |
| SMILES | CN1C2=CN=CC(=C2C=N1)Br |
| InChI | InChI=1S/C7H6BrN3/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,1H3 |
| InChIKey | JKJHQTNGESACSE-UHFFFAOYSA-N |
| MDL Number | MFCD16250453 |
The compound is also known by the synonym 4-bromo-1-methylpyrazolo[3,4-c]pyridine . These identifiers collectively ensure the unambiguous identification of this specific chemical entity among millions of documented chemical compounds.
Physical and Chemical Properties
The physical and chemical properties of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine determine its behavior in various environments and its potential for chemical transformations and biological interactions.
Physical Properties
While comprehensive experimental data on physical properties is limited in the available sources, some properties can be inferred from similar compounds and theoretical calculations.
The collision cross-section data is particularly valuable for mass spectrometry-based analyses and identification of this compound in complex mixtures or during metabolite studies .
Chemical Reactivity
The reactivity of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is influenced by its structural features, particularly the bromine at position 4, which serves as a reactive site for various chemical transformations. The pyrazolo[3,4-c]pyridine scaffold itself offers multiple possible functionalization sites, making it valuable in medicinal chemistry for creating diverse chemical libraries .
Synthesis and Functionalization
The synthesis of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine and related compounds typically involves several key steps that allow for the construction of the core heterocyclic framework and subsequent functionalization.
Core Structure Synthesis
Based on related compounds, the synthesis of the pyrazolo[3,4-c]pyridine scaffold often involves cyclization reactions. For 5-halo-pyrazolo[3,4-c]pyridines, which share structural similarities with our target compound, the synthetic approach typically involves:
-
Reaction with sodium nitrite and acetic anhydride in dichloroethane
This general approach can be adapted for the synthesis of various substituted pyrazolo[3,4-c]pyridines including the 4-bromo derivative.
Vectorial Functionalization
The pyrazolo[3,4-c]pyridine scaffold offers several positions for selective functionalization, which is crucial for structure-activity relationship studies in drug discovery. Key functionalization positions include:
-
N-1 and N-2 positions: Accessed through protection-group and N-alkylation reactions
-
C-3 position: Functionalized through borylation followed by Suzuki-Miyaura cross-coupling
-
C-5 position: Modified via Pd-catalyzed Buchwald-Hartwig amination
These diverse functionalization options make 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine and related compounds versatile building blocks for medicinal chemistry.
Applications in Drug Discovery
The 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine scaffold has significant potential in pharmaceutical research and drug discovery due to its structural characteristics and reactivity profile.
Fragment-Based Drug Discovery
Heterocyclic compounds like 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine are cornerstones of fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds . The pyrazolo[3,4-c]pyridine core represents a valuable fragment that can be elaborated to target specific protein binding sites through the various functionalization vectors described earlier.
The ability to selectively functionalize multiple positions makes this scaffold particularly valuable for creating focused libraries of compounds that can be screened for biological activity. The bromine at position 4 serves as a key synthetic handle for further elaboration through various cross-coupling reactions .
Structure-Activity Relationship Studies
The systematic modification of the pyrazolo[3,4-c]pyridine scaffold at different positions allows for detailed structure-activity relationship (SAR) studies. By changing substituents at the various positions and evaluating the resulting compounds for biological activity, researchers can identify the structural features that contribute to desired pharmacological properties.
| Hazard Type | Identifier | Description |
|---|---|---|
| GHS Symbol | GHS07 | Warning |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
These hazard statements indicate that the compound should be handled with appropriate precautions to prevent ingestion, skin contact, eye contact, and inhalation .
| Precautionary Statement | Identifier | Description |
|---|---|---|
| Prevention | P264 | Wash hands thoroughly after handling |
| P270 | Do not eat, drink or smoke when using this product | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |
| P302+P352 | IF ON SKIN: Wash with plenty of water | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| P330 | Rinse mouth | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention | |
| P337+P313 | If eye irritation persists: Get medical advice/attention | |
| P362 | Take off contaminated clothing | |
| Disposal | P501 | Dispose of contents/container according to local regulations |
These precautionary measures are essential for safe handling of the compound in laboratory settings .
Analytical Characterization
Analytical data is crucial for the identification and purity assessment of chemical compounds. For 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, several analytical techniques provide valuable characterization data.
Mass Spectrometry
Mass spectrometry is a key technique for the identification and structural confirmation of this compound. The predicted collision cross-section values for various adducts provide reference data for analytical characterization using ion mobility spectrometry coupled with mass spectrometry .
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 211.98178 | 138.5 |
| [M+Na]+ | 233.96372 | 143.8 |
| [M+NH4]+ | 229.00832 | 143.6 |
| [M+K]+ | 249.93766 | 144.6 |
| [M-H]- | 209.96722 | 138.3 |
| [M+Na-2H]- | 231.94917 | 142.5 |
| [M]+ | 210.97395 | 138.0 |
| [M]- | 210.97505 | 138.0 |
These values are particularly useful for analytical scientists working on the identification and quantification of this compound in complex mixtures or biological samples .
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